molecular formula C15H12BrFN2O2 B11555015 N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11555015
M. Wt: 351.17 g/mol
InChI Key: WQXCMZGETFKIRO-GIJQJNRQSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H12BrFN2O2 This compound is characterized by the presence of a bromophenyl group, a fluorophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(4-fluorophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazide derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H12BrFN2O2

Molecular Weight

351.17 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C15H12BrFN2O2/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

WQXCMZGETFKIRO-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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